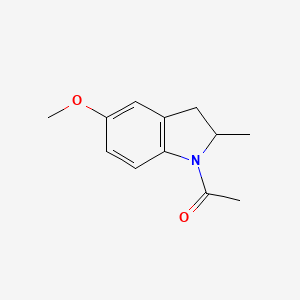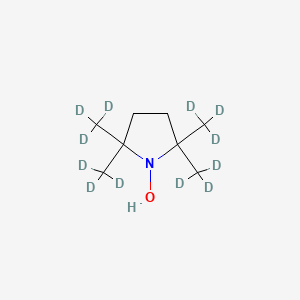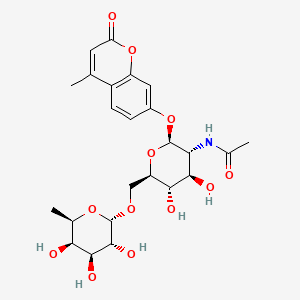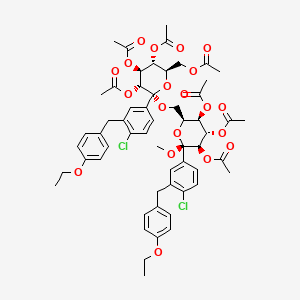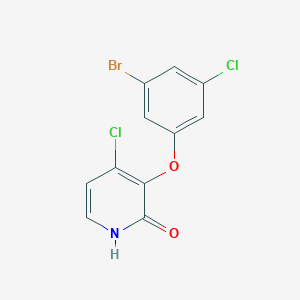
3-(3-Bromo-5-chlorophenoxy)-4-chloropyridin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-bromo-5-chlorophenoxy)-4-chloro-1H-pyridin-2-one is a synthetic organic compound with a complex structure It contains a pyridinone core substituted with bromine, chlorine, and phenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromo-5-chlorophenoxy)-4-chloro-1H-pyridin-2-one typically involves multiple steps. One common route includes:
Bromination: Starting with a suitable phenol derivative, bromination is carried out using bromine in the presence of a catalyst.
Chlorination: The brominated phenol is then chlorinated using a chlorinating agent such as thionyl chloride.
Coupling Reaction: The chlorinated phenol is coupled with a pyridinone derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-bromo-5-chlorophenoxy)-4-chloro-1H-pyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
3-(3-bromo-5-chlorophenoxy)-4-chloro-1H-pyridin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential as a biochemical tool.
Mécanisme D'action
The mechanism of action of 3-(3-bromo-5-chlorophenoxy)-4-chloro-1H-pyridin-2-one involves its interaction with specific molecular targets. The bromine and chlorine atoms can form halogen bonds with biological molecules, influencing their activity. The phenoxy and pyridinone groups can interact with various enzymes and receptors, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-bromo-5-chlorophenol
- 4-chloro-3-(trifluoromethyl)phenol
- 3-(3-bromo-5-chlorophenoxy)-4-methylpyridin-2-amine
Uniqueness
3-(3-bromo-5-chlorophenoxy)-4-chloro-1H-pyridin-2-one is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This combination of substituents provides distinct chemical properties and reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C11H6BrCl2NO2 |
|---|---|
Poids moléculaire |
334.98 g/mol |
Nom IUPAC |
3-(3-bromo-5-chlorophenoxy)-4-chloro-1H-pyridin-2-one |
InChI |
InChI=1S/C11H6BrCl2NO2/c12-6-3-7(13)5-8(4-6)17-10-9(14)1-2-15-11(10)16/h1-5H,(H,15,16) |
Clé InChI |
YNLOHEACLCNYPF-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=O)C(=C1Cl)OC2=CC(=CC(=C2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (1R,10S,11R,12S,13S)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-10-aza-1-azoniatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-5-methoxy-8-methyl-20-oxa-8,16-diazahexacyclo[10.6.1.110,13.01,9.02,7.016,19]icosa-2,4,6,14-tetraene-10-carboxylate](/img/structure/B13844024.png)
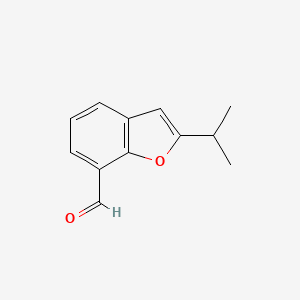
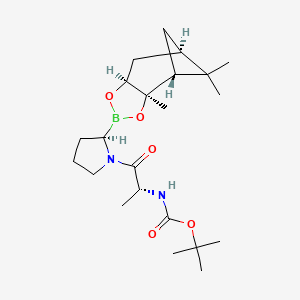

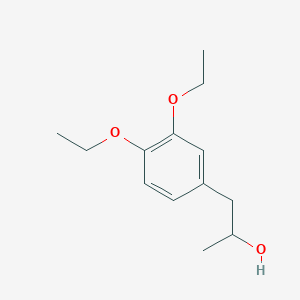
![2-[[6-Bromo-1-[(4-oxo-2-thioxo-5thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic acid](/img/structure/B13844058.png)

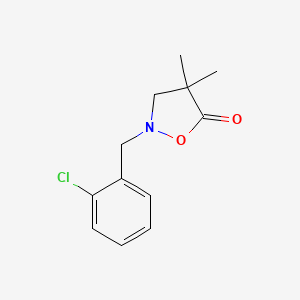
![(2,5-Dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate](/img/structure/B13844069.png)
